molecular formula C21H22N2O4 B7782121 Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate

Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate

Cat. No.: B7782121
M. Wt: 366.4 g/mol
InChI Key: YDORZSAYKLGECZ-DIMJTDRSSA-N
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Description

Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer or neuroprotective agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact pathways can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known psychoactive properties.

    Harmaline: Similar in structure and also found in various plants.

    Tetrahydroharmine: A reduced form of harmine with distinct biological activities.

Uniqueness

Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl (3S)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-12-8-9-18(26-2)15(10-12)20-19-14(11-17(23-20)21(24)27-3)13-6-4-5-7-16(13)22-19/h4-10,17,20,22-23H,11H2,1-3H3/t17-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORZSAYKLGECZ-DIMJTDRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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